molecular formula C14H16N2O B13961166 Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- CAS No. 56463-61-7

Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)-

Cat. No.: B13961166
CAS No.: 56463-61-7
M. Wt: 228.29 g/mol
InChI Key: PKZOONNWUOLMES-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- is a complex organic compound with a unique structure that includes a pyrrole ring substituted with amino, methyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methyl-2-hydroxy-pyridine
  • 2-Amino-4-methylpyridine
  • 4-Amino-2-hydroxy-5-methylpyridine

Uniqueness

Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

56463-61-7

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-[4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C14H16N2O/c1-8-4-6-11(7-5-8)14-13(15)12(10(3)17)9(2)16-14/h4-7,16H,15H2,1-3H3

InChI Key

PKZOONNWUOLMES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C(N2)C)C(=O)C)N

Origin of Product

United States

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